molecular formula C20H16Cl2N2O2 B11025269 [3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)-methanone

[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)-methanone

Cat. No.: B11025269
M. Wt: 387.3 g/mol
InChI Key: CRRPIAUQFPOTNM-UHFFFAOYSA-N
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Description

2-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features a combination of dichlorophenyl, oxazole, and tetrahydroisoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactionsThe tetrahydroisoquinoline moiety is then attached through a series of condensation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate these targets’ activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its combination of structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H16Cl2N2O2

Molecular Weight

387.3 g/mol

IUPAC Name

[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C20H16Cl2N2O2/c1-12-17(19(23-26-12)18-15(21)7-4-8-16(18)22)20(25)24-10-9-13-5-2-3-6-14(13)11-24/h2-8H,9-11H2,1H3

InChI Key

CRRPIAUQFPOTNM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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